molecular formula C10H20N2 B15226294 (S)-3-Azaspiro[5.5]undecan-8-amine

(S)-3-Azaspiro[5.5]undecan-8-amine

Cat. No.: B15226294
M. Wt: 168.28 g/mol
InChI Key: LZSHVUBAEDZSNM-VIFPVBQESA-N
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Description

(S)-3-Azaspiro[55]undecan-8-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Azaspiro[5.5]undecan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-Azaspiro[5.5]undecan-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undecan-1-amine
  • 1,4,9-Triazaspiro[5.5]undecan-2-one
  • 3-Oxaspiro[5.5]undecan-9-amine

Uniqueness

(S)-3-Azaspiro[55]undecan-8-amine stands out due to its specific spirocyclic structure and the presence of an amine group, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(10S)-3-azaspiro[5.5]undecan-10-amine

InChI

InChI=1S/C10H20N2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h9,12H,1-8,11H2/t9-/m0/s1

InChI Key

LZSHVUBAEDZSNM-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CC2(C1)CCNCC2)N

Canonical SMILES

C1CC(CC2(C1)CCNCC2)N

Origin of Product

United States

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